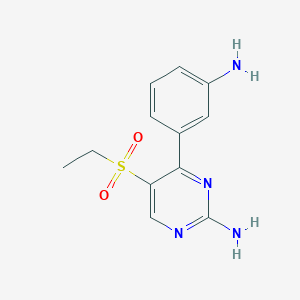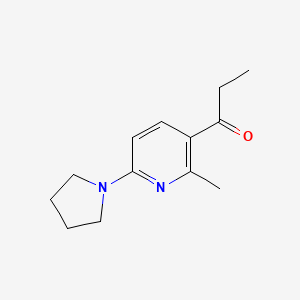
1-(6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-(4-Éthylpipérazin-1-yl)-2-méthylpyridin-3-yl)propan-1-amine est un composé organique complexe qui présente un cycle pipérazine, un cycle pyridine et un groupe amine
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 1-(6-(4-Éthylpipérazin-1-yl)-2-méthylpyridin-3-yl)propan-1-amine implique généralement plusieurs étapes, commençant par la préparation des intermédiaires pipérazine et pyridine. Les conditions de réaction comprennent souvent l'utilisation de solvants tels que l'éthanol ou le méthanol, et de catalyseurs comme le palladium sur carbone (Pd/C) pour faciliter les réactions d'hydrogénation. L'étape finale implique généralement le couplage des intermédiaires pipérazine et pyridine dans des conditions contrôlées de température et de pression.
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer des réacteurs à grande échelle et des systèmes à flux continu pour garantir une qualité et un rendement constants. L'utilisation de systèmes automatisés pour la surveillance et le contrôle des paramètres de réaction est courante pour optimiser le processus de production.
Analyse Des Réactions Chimiques
Types de réactions
1-(6-(4-Éthylpipérazin-1-yl)-2-méthylpyridin-3-yl)propan-1-amine peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être facilitée par l'utilisation d'oxydants comme le permanganate de potassium (KMnO4) ou le peroxyde d'hydrogène (H2O2).
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).
Substitution : Des réactions de substitution nucléophile peuvent se produire, où le groupe amine peut être remplacé par d'autres groupes fonctionnels à l'aide de réactifs comme les halogénures d'alkyle.
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO4), peroxyde d'hydrogène (H2O2)
Réduction : Hydrure de lithium et d'aluminium (LiAlH4), borohydrure de sodium (NaBH4)
Substitution : Halogénures d'alkyle, tels que l'iodure de méthyle (CH3I)
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques correspondants, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
1-(6-(4-Éthylpipérazin-1-yl)-2-méthylpyridin-3-yl)propan-1-amine a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que ligand dans des études de liaison aux récepteurs.
Médecine : Exploré pour ses effets thérapeutiques potentiels, en particulier dans le développement de nouveaux médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme par lequel 1-(6-(4-Éthylpipérazin-1-yl)-2-méthylpyridin-3-yl)propan-1-amine exerce ses effets implique son interaction avec des cibles moléculaires spécifiques. Le cycle pipérazine peut interagir avec divers récepteurs dans l'organisme, modulant potentiellement leur activité. Le cycle pyridine peut également jouer un rôle dans la liaison aux enzymes ou à d'autres protéines, influençant les voies biochimiques.
Applications De Recherche Scientifique
1-(6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-amine exerts its effects involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The pyridine ring may also play a role in binding to enzymes or other proteins, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(4-Éthylpipérazin-1-yl)propan-1-amine
- 3-(4-Éthylpipérazin-1-yl)propan-1-amine
Unicité
1-(6-(4-Éthylpipérazin-1-yl)-2-méthylpyridin-3-yl)propan-1-amine est unique en raison de la présence à la fois du cycle pipérazine et du cycle pyridine, qui confèrent des propriétés chimiques et des activités biologiques potentielles distinctes. Cette combinaison de caractéristiques structurales ne se retrouve généralement pas dans d'autres composés similaires, ce qui en fait un sujet d'étude précieux dans divers domaines de recherche.
Propriétés
Formule moléculaire |
C15H26N4 |
|---|---|
Poids moléculaire |
262.39 g/mol |
Nom IUPAC |
1-[6-(4-ethylpiperazin-1-yl)-2-methylpyridin-3-yl]propan-1-amine |
InChI |
InChI=1S/C15H26N4/c1-4-14(16)13-6-7-15(17-12(13)3)19-10-8-18(5-2)9-11-19/h6-7,14H,4-5,8-11,16H2,1-3H3 |
Clé InChI |
WHRNHJKEARPDLB-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=C(N=C(C=C1)N2CCN(CC2)CC)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-2-morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11791135.png)
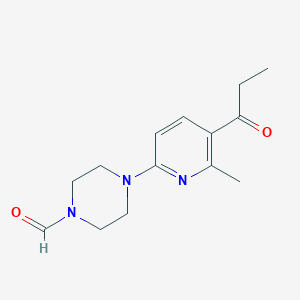
![1-((2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)sulfonyl)piperidine-2-carboxylic acid](/img/structure/B11791150.png)
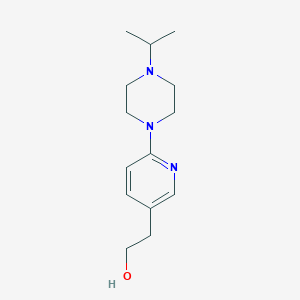

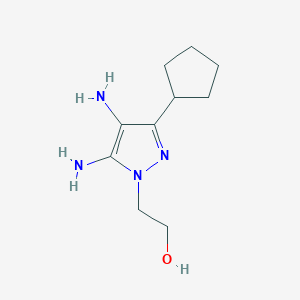


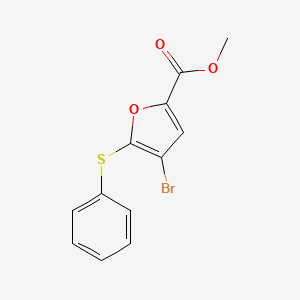
![6-Ethoxybenzo[d]isothiazole](/img/structure/B11791205.png)
